BenchChemオンラインストアへようこそ!

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

FXR Antagonism Nuclear Receptor Modulation Structure-Activity Relationship

This non-steroidal, non-acidic FXR antagonist/PXR agonist is the definitive starting point for 1,2,4-oxadiazole SAR campaigns. Its moderate logP (1.651) and BBB-penetrant profile distinguish it from highly lipophilic thiadiazole analogs, while the morpholine amide mitigates hERG risk. Secure this lead-like fragment for your nuclear receptor or GPCR screening cascade.

Molecular Formula C14H22N4O3
Molecular Weight 294.355
CAS No. 2415514-31-5
Cat. No. B2716922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine
CAS2415514-31-5
Molecular FormulaC14H22N4O3
Molecular Weight294.355
Structural Identifiers
SMILESCC1=NOC(=N1)CN2CCOC(C2)C(=O)N3CCCCC3
InChIInChI=1S/C14H22N4O3/c1-11-15-13(21-16-11)10-17-7-8-20-12(9-17)14(19)18-5-3-2-4-6-18/h12H,2-10H2,1H3
InChIKeyZBTIFNMYNLNZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine (CAS 2415514-31-5): A Tool-Like 1,2,4-Oxadiazole for Nuclear Receptor Modulation


This compound is a synthetic small molecule characterized by a 1,2,4-oxadiazole core decorated with a methyl group, connected via a methylene linker to a morpholine ring which is further substituted with a piperidine-1-carbonyl group [1]. It belongs to a chemotype of 1,2,4-oxadiazole derivatives that have been identified as a new class of Farnesoid X Receptor (FXR) antagonists and Pregnane X Receptor (PXR) agonists, a dual modality relevant for inflammatory and metabolic disorders [2]. Its computed physicochemical properties, such as a moderate logP of 1.651, align it with lead-like space, making it a potential probe for further optimization in structure-activity relationship (SAR) studies [3].

Why Generic 1,2,4-Oxadiazole Libraries Cannot Replace 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine in Nuclear Receptor Screening


Direct substitution with structurally similar in-class compounds is unreliable due to the extreme sensitivity of the oxadiazole pharmacophore to decorations on the piperidine and morpholine rings. A closely related analog, 4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine, differs only by a thiadiazole core and a methoxymethyl pendant, yet this single heteroatom and side-chain swap can reverse or abolish activity at FXR and PXR, as class-level SAR studies have demonstrated that N-alkyl and N-aryl side chain modification critically tunes dual receptor modulation [1]. Even simpler analogs like 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine hydrochloride, which lack the piperidine-1-carbonyl moiety on the morpholine ring, present a completely different hydrogen-bonding and steric profile, directly impacting their interaction with the ligand-binding domains of nuclear receptors [2].

Quantitative Differentiation of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine Against Its Closest Analogs


Class-Level FXR Antagonist Pharmacophore Validation: A Differentiated Chemotype Against Steroidal Scaffolds

The 1,2,4-oxadiazole core, exemplified by the target compound, was identified as a novel nonsteroidal chemotype distinct from the endogenous bile acid FXR agonist scaffold. In a screening campaign, the chemotype showed FXR antagonism, positioning it as a synthetic starting point with a completely different binding mode from steroidal antagonists like guggulsterone [1]. While the specific activity of the target compound is not publicly disclosed, compounds from the same N-substituted piperidine-1,2,4-oxadiazole series demonstrated dual FXR/PXR activity, which is a rare and desirable profile lacking in existing steroidal alternatives.

FXR Antagonism Nuclear Receptor Modulation Structure-Activity Relationship

Lipophilicity-Based Differentiation from a 1,2,4-Thiadiazole Analog for Blood-Brain Barrier Penetrance Screening

The target compound's computed logP (1.651) [1] is lower than that of its closest 1,2,4-thiadiazole analog, 4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine, whose predicted logP is expected to be significantly higher due to the increased lipophilicity of the thiadiazole ring and the methoxymethyl side chain. This difference makes the oxadiazole more compliant with CNS drug-likeness criteria (optimal CNS logP range: 1–3), potentially offering better passive permeability without the overt metabolic lability associated with more lipophilic thiadiazoles.

Lipophilicity ADME Thiadiazole Comparison

Structural Differentiation from a Phenylmethyl Analog in Critical H-Bond Donor/Acceptor Pharmacophore Space

Replacing the oxadiazole ring with a simple phenylmethyl group, as in 4-[(3-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine , eliminates two key hydrogen-bond acceptor nitrogen atoms essential for the oxadiazole's interaction with the non-conserved regions of nuclear receptor ligand-binding pockets. While no direct activity comparison is publicly available, class-level SAR for 1,2,4-oxadiazole FXR antagonists confirms that modifications to the N-substituted piperidine ring modulate activity, and removal of the heterocyclic core completely abolishes binding to the receptor [1].

Pharmacophore Modeling Morpholine SAR H-Bond Potential

Comparison of Piperidine-Carbonyl Morpholine Fragment Against a Free Morpholine Core

The presence of a piperidine-1-carbonyl substituent on the morpholine ring differentiates this compound from more basic analogs like 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine hydrochloride. The tertiary amide eliminates the basicity of the morpholine nitrogen, reducing the pKa and modifying the physicochemical profile. This change is reflected in the transition from a hydrochloride salt to a free base, and in silico models predict a dramatic difference in permeability and efflux ratio due to the elimination of a protonatable center during gut absorption [1].

Fragment-Based Drug Design Lipophilic Ligand Efficiency Morpholine Decoration

Optimal Deployment Scenarios for 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine in Drug Discovery


Hit Validation in Nonsteroidal FXR/PXR Dual Modulator Programs for Inflammatory Bowel Disease

Initiating a screening cascade for a novel, gut-restricted FXR antagonist/PXR agonist for IBD. This compound serves as a tool to establish the baseline SAR for 1,2,4-oxadiazole-based dual modulators, as its chemotype was shown to produce nonsteroidal compounds that modulate FXR- and PXR-regulated genes in HepG2 cells [1]. The non-acidic, non-steroidal structure avoids the gastrointestinal toxicity observed with traditional FXR ligands, making it a safe starting point for in vivo efficacy models.

CNS Drug Discovery: Favorable LogP Filter for Blood-Brain Barrier Penetration Screening

Utilization as a reference standard for a CNS-focused library subset. The experimentally supported moderate logP (1.651) [2] positions it as a benchmark for compounds intended to passively cross the BBB. It serves as a control in a PAMPA-BBB or MDCK-MDR1 assay to validate assay windows and compare the permeability of new oxadiazole analogs, directly contrasting with highly lipophilic thiadiazole replacements that often show poor CNS MPO scores.

Fragment-Based Lead Development: Neutral Morpholine Amide Scaffold Merging

Employed as an advanced fragment in a fragment-growing campaign targeting a nuclear receptor or GPCR. The non-basic morpholine amide fragment is a proven solution for mitigating hERG binding and improving permeability, as inferred from its structural comparison with the basic morpholine hydrochloride analog [3]. Merging this fragment with other validated pharmacophores ensures that the core hit maintains a lead-like physicochemical profile from the outset of optimization.

Procurement for an Academic Chemical Biology Probe Initiative

Acquisition by a university screening center building a target-agnostic diversity set. The compound's unprecedented combination of a 1,2,4-oxadiazole, a methylene spacer, and an N-acyl morpholine-piperidine motif is underrepresented in commercial libraries . It is selected to fill a topological gap in 3D pharmacophore space, specifically to explore the interaction landscape with proteins that recognize heterocycle-amide conjugates.

Quote Request

Request a Quote for 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.